

Technical Guide: Synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-(Chloromethyl)isoxazole-4-carboxylic acid

CAS No.: 870704-27-1

Cat. No.: B1602564

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Executive Summary

Target Compound: **5-(Chloromethyl)isoxazole-4-carboxylic acid** CAS Number: 870704-27-1

Molecular Formula: C

H

CINO

Molecular Weight: 161.54 g/mol

This technical guide details the synthesis of **5-(chloromethyl)isoxazole-4-carboxylic acid**, a critical pharmacophore used in the development of GABA agonists, glutamate receptor modulators, and anti-infective agents. The protocol utilizes a convergent heterocyclic construction strategy, prioritizing regiochemical control and functional group tolerance.

The synthesis proceeds through a three-stage sequence:

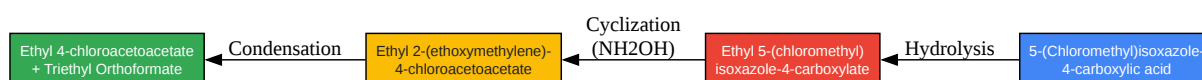
- Condensation: Formation of an ethoxymethylene intermediate using triethyl orthoformate.[1]

- Cyclocondensation: Regioselective [3+2] annulation with hydroxylamine.
- Hydrolysis: Chemoselective ester cleavage to preserve the alkyl chloride.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the isoxazole ring construction. The C4-C5 bond and the N-O bond are formed via the condensation of a 1,3-dicarbonyl equivalent with a binucleophile (hydroxylamine).

- Disconnection: The C4-C5 bond is established by cyclizing a 2-ethoxymethylene-3-oxobutanoate derivative.
- Precursor: Ethyl 4-chloroacetoacetate serves as the scaffold, providing the necessary chloromethyl handle at the C5 position.



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Figure 1: Retrosynthetic logic flow for the target isoxazole scaffold.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-chloroacetoacetate

This step installs the electrophilic "ethoxymethylene" handle required for the subsequent ring closure.

Reagents:

- Ethyl 4-chloroacetoacetate (1.0 equiv) [CAS: 638-07-3]
- Triethyl orthoformate (TEOF) (2.0 equiv)

- Acetic anhydride (2.5 equiv)

Protocol:

- Setup: Equip a round-bottom flask with a magnetic stir bar, a Claisen adapter, and a distillation head (short path).
- Addition: Charge the flask with Ethyl 4-chloroacetoacetate (e.g., 16.5 g, 100 mmol), Triethyl orthoformate (33 mL, 200 mmol), and Acetic anhydride (24 mL, 250 mmol).
- Reaction: Heat the mixture to 130°C (oil bath temperature).
- Distillation: As the reaction proceeds, a mixture of ethyl acetate and acetic acid will distill off. Continue heating for 3–5 hours until the distillation of low-boiling byproducts ceases.
- Workup: Remove the remaining volatile reagents (excess TEOF and Ac
O) under reduced pressure (rotary evaporator, then high vacuum).
- Purification: The residue is typically a viscous yellow-orange oil. While often used crude, it can be purified by vacuum distillation (approx. 120–130°C at 6 mbar) to yield the product as a yellow oil.

Key Insight: The removal of volatile byproducts drives the equilibrium toward the condensation product. Failure to remove acetic acid may result in lower yields.

Stage 2: Cyclization to Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

This is the critical ring-forming step. The regioselectivity is governed by the initial attack of the hydroxylamine nitrogen on the highly electrophilic ethoxymethylene carbon.

Reagents:

- Ethyl 2-(ethoxymethylene)-4-chloroacetoacetate (from Stage 1)
- Hydroxylamine hydrochloride (NH

OH[2][3]·HCl) (1.1 equiv)

- Sodium Acetate (NaOAc) (1.1 equiv) or Ethanol (solvent)

Protocol:

- Solvation: Dissolve the crude intermediate from Stage 1 (approx. 22 g, 100 mmol) in Ethanol (150 mL).
- Preparation of Nucleophile: In a separate flask, dissolve Hydroxylamine hydrochloride (7.6 g, 110 mmol) and Sodium Acetate (9.0 g, 110 mmol) in a minimum amount of water (or suspend directly in ethanol if using free base generation in situ).
- Addition: Add the hydroxylamine solution to the ethanolic solution of the intermediate at room temperature.
- Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
- Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.
- Workup: Concentrate the solvent under vacuum. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Drying: Wash combined organics with brine, dry over anhydrous Na

SO

, filter, and concentrate.

- Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
 - Yield Expectation: 60–75%
 - Product: Ethyl 5-(chloromethyl)isoxazole-4-carboxylate (Solid or Oil).

Stage 3: Chemoselective Hydrolysis

Objective: Hydrolyze the ethyl ester without displacing the reactive chloromethyl group.

Reagents:

- Ethyl 5-(chloromethyl)isoxazole-4-carboxylate
- 6N Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)/Water
- Note: Avoid strong nucleophilic bases (e.g., NaOH/Heat) to prevent S

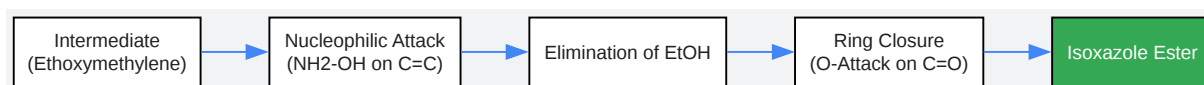
2 displacement of the chloride by hydroxide (forming the hydroxymethyl derivative).

Protocol:

- Dissolution: Dissolve the ester (1.9 g, 10 mmol) in a mixture of Acetic Acid (10 mL) and 6N HCl (10 mL).
- Reaction: Heat the mixture at 60–70°C for 4–6 hours.
 - Caution: Do not reflux aggressively; high heat can degrade the isoxazole ring or hydrolyze the chloride.
- Workup: Concentrate the mixture to dryness under reduced pressure.
- Isolation: Triturate the residue with cold water or diethyl ether to induce crystallization.
- Final Purification: Recrystallize from water or an acetone/hexane mixture.
 - Target: **5-(Chloromethyl)isoxazole-4-carboxylic acid** (White to off-white solid).

Mechanistic Pathway

The regiochemistry is determined in the cyclization step. The amino group of hydroxylamine attacks the ethoxymethylene carbon (C=C bond) via Michael addition/elimination, displacing ethanol. The oxime oxygen then attacks the ketone carbonyl to close the ring.



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Figure 2: Mechanistic flow of the [3+2] annulation sequence.

Data Summary & Troubleshooting

Physicochemical Properties

Property	Value
Appearance	White to pale yellow crystalline solid
Melting Point	92–97 °C
Solubility	Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
Stability	Moisture sensitive (store desiccated); Acid stable

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield (Stage 1)	Incomplete removal of EtOH/AcOH	Ensure temperature reaches 130°C; use a distillation head to remove byproducts.
Impurity: 5-Hydroxymethyl	Hydrolysis of Cl during Stage 3	Use acidic hydrolysis (HCl/AcOH) instead of basic conditions (NaOH). Reduce temperature.
Regioisomer Formation	Incorrect addition order	Ensure NH OH is added to the ethoxymethylene intermediate, not vice-versa.
Dark Product	Polymerization of intermediate	Purify Stage 1 intermediate via distillation before cyclization.

Safety Considerations

- Ethyl 4-chloroacetoacetate: A potent lachrymator and skin irritant. Handle only in a fume hood.
- Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Heating hydroxylamine residues can be explosive; quench excess with acetone before disposal.
- Triethyl Orthoformate: Flammable liquid.

References

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